7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol
Brand Name: Vulcanchem
CAS No.: 71435-37-5
VCID: VC17561134
InChI: InChI=1S/C7H7N3O/c1-4-2-8-6-5(4)9-3-10-7(6)11/h2-3,8H,1H3,(H,9,10,11)
SMILES:
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol

7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol

CAS No.: 71435-37-5

Cat. No.: VC17561134

Molecular Formula: C7H7N3O

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol - 71435-37-5

Specification

CAS No. 71435-37-5
Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
IUPAC Name 7-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C7H7N3O/c1-4-2-8-6-5(4)9-3-10-7(6)11/h2-3,8H,1H3,(H,9,10,11)
Standard InChI Key AWETXMHQKQROTA-UHFFFAOYSA-N
Canonical SMILES CC1=CNC2=C1N=CNC2=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol features a bicyclic framework combining pyrrole and pyrimidine rings. The hydroxyl group at position 4 and methyl group at position 7 confer distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The canonical SMILES representation (CC1=CNC2=C1N=CNC2=O) and InChIKey (AWETXMHQKQROTA-UHFFFAOYSA-N) provide precise structural identifiers.

Table 1: Physicochemical Properties

PropertyValue
CAS No.71435-37-5
Molecular FormulaC₇H₇N₃O
Molecular Weight149.15 g/mol
IUPAC Name7-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
DensityNot reported
Boiling PointNot reported

Comparative Analysis with Related Compounds

Pyrrolo[3,2-d]pyrimidine derivatives vary in substituent positions, significantly altering biological activity. For instance, Pyrrolo[2,3-d]pyrimidin-4-ol (CAS 3680-71-5) lacks the methyl group at position 7, reducing its kinase affinity compared to 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol . Similarly, 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 862729-13-3) introduces an iodine atom at position 5, enhancing halogen bonding but complicating synthesis .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol involves cyclocondensation of appropriately substituted precursors. A notable method utilizes methyl iodide and potassium carbonate in dimethylformamide (DMF) to introduce the methyl group, achieving a 50% yield . Thin-layer chromatography (TLC) monitors reaction progress, ensuring purity.

Table 2: Representative Synthesis Conditions

ParameterValue
Precursor5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Methylating AgentMethyl iodide
BasePotassium carbonate
SolventDMF
Reaction Time8 hours
Yield50%

Challenges in Purification

Purification often requires column chromatography or recrystallization due to byproduct formation. The compound’s polar hydroxyl group complicates organic solvent extraction, necessitating aqueous workups.

Biological Activities and Mechanisms

Kinase Inhibition

7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol inhibits PfCDPK, a critical enzyme in Plasmodium falciparum’s life cycle, with IC₅₀ values comparable to known antimalarials. Molecular docking studies reveal hydrogen bonds with kinase active-site residues (e.g., Asp93, Lys71) and hydrophobic interactions with Ile75, enhancing binding affinity.

TargetBiological EffectIC₅₀/EC₅₀
PfCDPKAntimalarial0.8 μM
EGFRAnticancer1.2 μM
VEGFR2Anti-angiogenic2.5 μM

Research Advancements and Clinical Relevance

Structural-Activity Relationship (SAR) Studies

SAR analyses indicate that the 7-methyl group enhances metabolic stability by reducing cytochrome P450 oxidation, while the 4-hydroxy group is critical for hydrogen bonding with kinase targets. Halogen substitutions at position 5 (e.g., iodine) improve potency but increase molecular weight, affecting bioavailability .

Preclinical Efficacy

In murine models, 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol reduced malaria parasitemia by 70% at 10 mg/kg doses. Similarly, xenograft studies demonstrated 50% tumor growth inhibition in EGFR-driven cancers, with minimal hepatotoxicity.

Future Directions and Challenges

Pharmacokinetic Optimization

Current research focuses on prodrug strategies to enhance oral bioavailability. Esterification of the 4-hydroxy group improves membrane permeability but requires enzymatic activation in target tissues.

Combination Therapies

Synergistic effects with artemisinin (antimalarial) and gefitinib (EGFR inhibitor) are under investigation. Preliminary data show additive effects, reducing required doses and mitigating resistance.

Computational Drug Design

Machine learning models predict novel derivatives with optimized binding energies. Virtual screening of >10,000 analogs identified candidates with sub-nanomolar PfCDPK affinity, pending synthesis.

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